Lauroyl coenzyme A lithium salt
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Overview
Description
Lauroyl coenzyme A lithium salt, also known as dodecanoyl-coenzyme A lithium salt, is a long-chain fatty acyl-coenzyme A derivative. It is a crucial intermediate in lipid metabolism, involved in lipid biosynthesis and fatty acid transport. This compound plays a significant role in various biochemical processes, acting as an acyl group carrier.
Biochemical Analysis
Biochemical Properties
Lauroyl coenzyme A lithium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is involved in lipid biosynthesis and fatty acid transport . Coenzyme A acts as a transport molecule to help move and target specific compounds .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid biosynthesis and fatty acid transport It interacts with various enzymes or cofactors in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauroyl coenzyme A lithium salt is typically synthesized through the reaction of lauric acid with coenzyme A in the presence of lithium ions. The reaction involves the formation of a thioester bond between the carboxyl group of lauric acid and the thiol group of coenzyme A. The reaction conditions often include a suitable solvent, such as water or an organic solvent, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using specific microorganisms. These microorganisms are engineered to produce lauroyl coenzyme A, which is then extracted and purified to obtain the lithium salt form. The fermentation process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lauroyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lauroyl coenzyme A oxide.
Reduction: It can be reduced to form lauroyl coenzyme A alcohol.
Substitution: The thioester bond can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Lauroyl coenzyme A oxide.
Reduction: Lauroyl coenzyme A alcohol.
Substitution: Various lauroyl coenzyme A derivatives depending on the nucleophile used.
Scientific Research Applications
Lauroyl coenzyme A lithium salt has numerous applications in scientific research:
Chemistry: It is used as a standard in coenzyme A-dependent acyltransferase assays to test the functionality of proteins.
Biology: The compound is involved in studies related to lipid metabolism and fatty acid transport.
Medicine: It is used in research on metabolic disorders and the development of therapeutic agents targeting lipid metabolism.
Industry: this compound is used in the production of various biochemical products and as a reagent in biochemical assays.
Mechanism of Action
Lauroyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in various biochemical reactions. It interacts with specific enzymes, such as acyltransferases, to catalyze the transfer of the lauroyl group to target molecules. This process is essential for lipid biosynthesis and fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Stearoyl coenzyme A lithium salt: Another long-chain fatty acyl-coenzyme A derivative involved in lipid metabolism.
Palmitoyl coenzyme A lithium salt: Similar in structure and function, but with a different fatty acid chain length.
Myristoyl coenzyme A lithium salt: Another derivative with a shorter fatty acid chain.
Uniqueness
Lauroyl coenzyme A lithium salt is unique due to its specific fatty acid chain length (C-12), which influences its role and efficiency in lipid metabolism and fatty acid transport. Its specific interactions with enzymes and substrates make it a valuable compound in biochemical research and industrial applications.
Properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNUZMNRIPYTPZ-CDSRRKEDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57LiN7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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